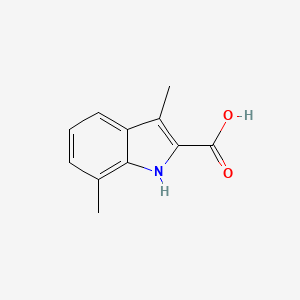

3,7-dimethyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-4-3-5-8-7(2)10(11(13)14)12-9(6)8/h3-5,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIMPZYTLFMVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933759-95-6 | |

| Record name | 3,7-dimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,7 Dimethyl 1h Indole 2 Carboxylic Acid and Its Derivatives

Classical and Contemporary Approaches to Indole-2-Carboxylic Acid Ring System Formation

Fischer Indole (B1671886) Synthesis and its Variants in Indole-2-Carboxylic Acid Preparation

The Fischer indole synthesis, a venerable and versatile method discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles. wikipedia.orgclockss.orgthermofisher.comtcichemicals.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and a carbonyl compound. wikipedia.orgclockss.org For the synthesis of 3,7-dimethyl-1H-indole-2-carboxylic acid, the logical starting materials would be 2,6-dimethylphenylhydrazine and pyruvic acid.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation triggers a synarchive.comsynarchive.com-sigmatropic rearrangement to produce a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia to yield the aromatic indole ring. wikipedia.org A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.orgclockss.org

While the Fischer indole synthesis is broadly applicable, the use of unsymmetrical ketones can lead to mixtures of regioisomeric products. clockss.orgthermofisher.com However, the reaction with pyruvic acid to form a 2-carboxylic acid substituted indole is generally regioselective. One-pot modifications of the Fischer indole synthesis have been developed to streamline the process by avoiding the isolation of the intermediate hydrazone. clockss.orgthermofisher.com

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | Aryl hydrazines, Substituted ketones or aldehydes tcichemicals.com |

| Reagents | Brønsted and Lewis Acids tcichemicals.com |

| Products | Indoles tcichemicals.com |

| Key Transformation | Acid-catalyzed cyclization of a phenylhydrazone wikipedia.org |

| Advantages | Versatility, readily available starting materials, well-established thermofisher.comtcichemicals.com |

| Potential Issues | Regioselectivity with unsymmetrical ketones, harsh acidic conditions clockss.orgthermofisher.com |

Hemetsberger–Knittel Indole Synthesis for 2-Carboxylate Derivatives

The Hemetsberger–Knittel synthesis provides a direct route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgsynarchive.com This method is particularly relevant for the synthesis of the target molecule, as it is well-suited for preparing indole-2-carboxylates. researchgate.net The required azido-propenoic ester is typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate. researchgate.net

For the synthesis of ethyl 3,7-dimethyl-1H-indole-2-carboxylate, the precursor would be derived from the condensation of 2,6-dimethylbenzaldehyde with ethyl 2-azidoacetate. The subsequent thermolysis of the resulting ethyl 2-azido-3-(2,6-dimethylphenyl)propenoate in a high-boiling solvent like xylene leads to the formation of the indole ring system. researchgate.net Yields for this reaction are often good, typically above 70%. wikipedia.org However, the synthesis and stability of the azido starting materials can present challenges. wikipedia.org The exact mechanism of the Hemetsberger-Knittel synthesis is not fully elucidated but is postulated to proceed through a nitrene intermediate. wikipedia.org

Condensation Reactions Utilizing Indole Intermediates

Condensation reactions provide another avenue for the synthesis of the indole-2-carboxylic acid core. One such approach involves the reaction of 2-dimethylaminobenzaldehydes with nitroacetic acid esters, which has been developed as a simple, one-step method to produce indole-2-carboxylates. nih.gov This method offers operational simplicity and can provide yields in the range of 22-59%. nih.gov

Another strategy involves the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, such as malononitrile or ethyl cyanoacetate, often catalyzed by a base. researchgate.netorganic-chemistry.org While this method is more commonly used for the synthesis of other heterocyclic systems, variations can be adapted for indole synthesis. For instance, the condensation of an appropriately substituted o-aminobenzaldehyde with an active methylene compound can lead to the formation of an indole ring system.

Functionalization and Derivatization Strategies for this compound Scaffolds

Once the this compound core is synthesized, further functionalization can be undertaken to introduce a variety of substituents at different positions on the indole ring. This allows for the fine-tuning of the molecule's properties for various applications.

Introduction of Substituents at Specific Positions (e.g., C3, C5, C6, C7, N1)

The reactivity of the indole ring towards electrophilic substitution is a key feature that enables its functionalization. The electron-rich nature of the pyrrole (B145914) ring directs electrophiles primarily to the C3 position. However, substitution at other positions, including the benzene (B151609) ring (C4, C5, C6, C7) and the nitrogen atom (N1), can also be achieved through various synthetic strategies.

Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto aromatic rings. In the context of indole-2-carboxylates, this reaction can be used to introduce substituents at the C3 position. acs.orgnih.gov The reaction of ethyl indole-2-carboxylate with acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride, can lead to the formation of 3-acyl-indole-2-carboxylates. clockss.orgacs.org

Interestingly, studies on the Friedel-Crafts acylation of ethyl indole-2-carboxylate have shown that the position of substitution can be influenced by the nature of the acylating agent. clockss.org While simple alkyl acyl chlorides tend to give a mixture of C3 and benzene-ring acylated products, the use of acid anhydrides can increase the regioselectivity for acylation at the C3 position. clockss.org The choice of solvent can also play a role, with nitrobenzene favoring C3 acylation. clockss.org These 3-acyl derivatives can then be further modified, for example, by reduction of the ketone to an alkyl group. acs.orgnih.gov

Table 2: Regioselectivity in Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate

| Acylating Agent | Catalyst | Solvent | Major Substitution Positions |

| Acyl Chlorides | AlCl₃ | Ethylene Chloride | C3, C5, C7 clockss.org |

| Acid Anhydrides | AlCl₃ | Ethylene Chloride | C3 (increased selectivity) clockss.org |

| Acyl Chlorides | AlCl₃ | Nitrobenzene | C3 (more favorable) clockss.org |

Further functionalization of the this compound scaffold can be achieved through various other reactions. Halogenation, for instance, can introduce bromine or chlorine atoms onto the indole ring, which can then serve as handles for further cross-coupling reactions. Nitration can introduce a nitro group, which can be subsequently reduced to an amino group, providing a point for further derivatization. N-alkylation of the indole nitrogen is also a common modification, which can be achieved using various alkylating agents in the presence of a base. rsc.orgmdpi.comacs.org These functionalization strategies provide a versatile toolkit for creating a diverse library of derivatives based on the this compound core.

Halogenation Reactions for Indole-2-Carboxylic Acid Derivatives

Halogenation of indole-2-carboxylic acid derivatives is a key transformation for introducing halogen atoms onto the indole scaffold, which can then serve as a handle for further functionalization, such as cross-coupling reactions. One notable method is halodecarboxylation, which involves the replacement of a carboxylic acid group with a halogen. acs.orgnih.gov This process cleaves the carbon-carbon bond adjacent to the carboxylic group, releasing carbon dioxide and trapping the resulting intermediate with a halogen source. acs.orgnih.gov

For indole-2-carboxylic acids, iododecarboxylation can be achieved by heating a solution of the acid with a mixture of iodine (I₂) and potassium iodide (KI) in the presence of sodium bicarbonate (NaHCO₃). acs.org Similarly, bromodecarboxylation of pyrrole-2-carboxylic acid, a related heteroaromatic acid, has been successfully performed using molecular bromine (Br₂) in absolute methanol. acs.org

More advanced methods have been developed for N-protected indole carboxylic acids using a bromonium ion generated in situ from the oxidation of a bromide anion. acs.org Oxidants such as Oxone, cerium ammonium nitrate (CAN), m-chloroperbenzoic acid (m-CPBA), and diacetoxyiodobenzene (PhI(OAc)₂) can be employed for this purpose. acs.org For instance, a system of PhI(OAc)₂ and lithium bromide (LiBr) has proven effective for the halodecarboxylation of indolecarboxylic acids, leading to the formation of di-halogenated indoles. acs.org These reactions typically proceed via an ipso-substitution mechanism. acs.org

Table 1: Selected Halodecarboxylation Methods for Indole and Related Heteroaromatic Carboxylic Acids

| Heteroaromatic Acid | Reagents | Product | Reference |

|---|---|---|---|

| Pyrrole-2-carboxylic acid | I₂/KI, NaHCO₃ | Iodopyrrole | acs.org |

| Indole-2-carboxylic acid derivatives | I₂/KI, NaHCO₃ | Iodoindole | acs.org |

| Pyrrole-2-carboxylic acid | Br₂, CH₃OH | Bromo-pyrrol | acs.org |

Alkylation and Reduction Methods

Alkylation and reduction are fundamental strategies for modifying the indole core and its substituents. In the context of proteomics, reduction and alkylation are standard procedures for treating cysteine residues in proteins, using reagents like dithiothreitol (DTT) for reduction and iodoacetamide (IAA) for alkylation. nih.gov While this specific application is not directly on the indole nucleus, the principles of reduction and alkylation are broadly applicable in organic synthesis.

Reduction of the carboxylic acid group in indole-2-carboxylic acids to an alcohol, followed by conversion to a halide, is a common two-step transformation. acs.orgnih.gov More direct methods, like the halodecarboxylation mentioned previously, achieve a similar outcome in a single step. acs.orgnih.gov

For the indole nucleus itself, catalytic hydrogenation is a common reduction method. For example, a practical synthesis of indole-2-carboxylic acid has been developed using a palladium-loaded Al-MCM-41 mesoporous catalyst (RS001) for a hydrogen reduction process. tandfonline.com This method is noted for being environmentally benign, offering an easy work-up, and yielding a product of excellent purity. tandfonline.com Another approach involves using ferrous hydroxide as a catalyst with hydrazine hydrate as the reductant. tandfonline.comgoogle.com

Carboxylic Acid Functional Group Transformations (Esterification, Amidation, Hydrazide Formation)

The carboxylic acid group at the C2-position of the indole ring is a versatile handle for a variety of functional group transformations, including esterification, amidation, and hydrazide formation.

Esterification: The conversion of a carboxylic acid to an ester, known as Fischer esterification, is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium reaction, and often the alcohol is used in large excess as the solvent to drive the reaction to completion. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation: The formation of an amide bond by coupling a carboxylic acid with an amine is one of the most frequent reactions in medicinal chemistry. nih.govresearchgate.netnih.gov Direct reaction requires high temperatures; therefore, activating or coupling reagents are typically used. luxembourg-bio.commdpi.com A wide array of such reagents has been developed to facilitate this transformation under milder conditions. nih.govluxembourg-bio.comresearchgate.net These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. luxembourg-bio.com

Hydrazide Formation: Acid hydrazides can be synthesized from indole-2-carboxylic acids or their corresponding esters. researchgate.netrjptonline.orgresearchgate.net A common method involves reacting the ester derivative, such as ethyl 1H-indole-2-carboxylate, with hydrazine hydrate. researchgate.netmdpi.com This reaction can be carried out at room temperature or with gentle heating. researchgate.netrjptonline.org Alternatively, hydrazides can be prepared directly from carboxylic acids by reacting them with hydrazine in the presence of a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC). rjptonline.org Solvent-free methods using grinding techniques with hydrazine hydrate have also been reported for direct conversion from carboxylic acids. rjptonline.org

Coupling Reactions in the Synthesis of Complex this compound Analogs

Coupling reactions are indispensable for constructing complex molecules from simpler building blocks, and they are widely used to create diverse analogs of this compound.

Amide Coupling Techniques (e.g., BOP, DIPEA, EDCI)

The synthesis of indole-2-carboxamides frequently employs various amide coupling reagents to facilitate the reaction between an indole-2-carboxylic acid and an amine. nih.govacs.org Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC), often used in combination with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). nih.govresearchgate.netnih.gov The reaction is typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.govgrowingscience.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea in the case of carbodiimides. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond. nih.govluxembourg-bio.com Additives like HOBt can trap the activated intermediate to form a less reactive but more stable active ester, which can minimize side reactions and epimerization. nih.govluxembourg-bio.com

Table 2: Common Amide Coupling Reagents and Conditions

| Coupling Reagent(s) | Base | Typical Use | Reference |

|---|---|---|---|

| EDCI, HOBt | DIPEA | Synthesis of indole-2-carboxamides and benzimidazole-2-carboxamides. nih.gov | nih.gov |

| EDCI, DMAP | - | Synthesis of benzimidazole derivatives. nih.gov | nih.gov |

| HATU | DIPEA | Coupling of aromatic acids with hydrazides or amines. growingscience.com | growingscience.com |

| BOP-Cl | Et₃N | Used for amide coupling, though can be sluggish for electron-deficient amines. nih.gov | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Indole Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govharvard.edutcichemicals.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. harvard.edutcichemicals.com

In the context of indole derivatization, a halogenated indole derivative (e.g., a bromo- or iodo-indole) can be coupled with various aryl or heteroaryl boronic acids to synthesize complex biaryl structures. nih.gov The reactivity of the halide follows the general trend: I > Br > OTf >> Cl. harvard.edutcichemicals.com The catalytic cycle for the Suzuki reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. harvard.edu This methodology has been successfully applied to a variety of nitrogen-rich heterocycles, including indazoles, benzimidazoles, and indoles. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Innovations for Indole-2-Carboxylic Acid Production

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis, including for indole derivatives. researchgate.netresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netresearchgate.net

Several green methodologies have been applied to the synthesis of indole-2-carboxylic acids and their derivatives:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. researchgate.netresearchgate.net For example, indole-2-carboxylate derivatives have been produced in excellent yields (up to 97%) via the reaction of aryl aldehydes or ketones with ethyl isocyanoacetate under microwave irradiation. researchgate.net

Use of Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and are considered green solvents due to their low vapor pressure and high thermal stability. They can act as both the solvent and catalyst in certain reactions. researchgate.netresearchgate.net The synthesis of indole-2-carboxylic acid esters has been achieved using the ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) as a solvent. researchgate.net

Reusable Catalysts: The development of heterogeneous or immobilized catalysts that can be easily recovered and reused is a key aspect of green chemistry. tandfonline.com A practical synthesis of indole-2-carboxylic acid utilizes a Pd-loaded Al-MCM-41 mesoporous catalyst, which can be easily reused, making the process more sustainable. tandfonline.com

Water as a Solvent: Performing reactions in water instead of organic solvents is a major goal of green chemistry. The Suzuki-Miyaura cross-coupling reaction, for instance, has been adapted to run in aqueous or biphasic (organic/aqueous) environments. harvard.edutcichemicals.com

These approaches offer significant advantages over traditional methods, including higher yields, shorter reaction times, use of less expensive reagents, and a more environmentally benign profile. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 3,7 Dimethyl 1h Indole 2 Carboxylic Acid Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Elucidation of Complex Indole (B1671886) Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of indole derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom and their connectivity.

In the context of indole-2-carboxylic acid analogs, ¹H NMR spectra reveal characteristic signals for the indole N-H proton, aromatic protons on the benzene (B151609) ring, and protons of substituent groups. semanticscholar.orgrsc.orgchemicalbook.com The chemical shift (δ) of the N-H proton, for instance, typically appears as a broad singlet at a high chemical shift (downfield), often above 11.0 ppm in DMSO-d₆, indicating its acidic nature. semanticscholar.orgchemicalbook.com Protons on the aromatic ring exhibit chemical shifts and coupling patterns that are diagnostic of their positions and the influence of neighboring substituents like methyl groups.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. semanticscholar.orgrsc.org The carbonyl carbon of the carboxylic acid group is particularly noteworthy, appearing significantly downfield (typically >160 ppm). semanticscholar.org The carbons of the indole ring itself have distinct chemical shifts that help confirm the core structure. The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like HSQC and HMBC, allows for the complete and precise assignment of the molecular structure of complex indole derivatives. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Indole-2-Carboxylic Acid Derivatives Note: Data is representative of the compound class. Exact chemical shifts for 3,7-dimethyl-1H-indole-2-carboxylic acid would vary based on solvent and specific electronic effects.

| Atom/Group | Technique | Expected Chemical Shift (ppm) | Typical Multiplicity | Reference |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | ¹H NMR | >12.0 | Broad Singlet | chemicalbook.com |

| Indole N-H | ¹H NMR | >11.0 | Broad Singlet | semanticscholar.orgchemicalbook.com |

| Aromatic Protons (C4-C6) | ¹H NMR | 7.0 - 7.7 | Multiplet/Doublet/Triplet | semanticscholar.orgchemicalbook.com |

| Methyl Protons (-CH₃) | ¹H NMR | 2.3 - 2.8 | Singlet | rsc.org |

| Carbonyl Carbon (-COOH) | ¹³C NMR | 160 - 165 | N/A | semanticscholar.org |

| Indole Ring Carbons | ¹³C NMR | 100 - 140 | N/A | semanticscholar.orgrsc.org |

| Methyl Carbons (-CH₃) | ¹³C NMR | 8 - 12 | N/A | rsc.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. scirp.org For indole-2-carboxylic acid derivatives, techniques like Electrospray Ionization (ESI) are commonly used, which typically generate protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. semanticscholar.org High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule by measuring its mass to several decimal places. semanticscholar.orgmdpi.com

The fragmentation of indole derivatives under electron impact (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS) provides valuable structural information. scirp.orgnih.gov The indole ring is a stable aromatic system, but characteristic losses can be observed. For indole-2-carboxylic acid, a common fragmentation pathway involves the loss of a water molecule (H₂O) and/or carbon monoxide (CO) from the carboxylic acid group. Subsequent fragmentation may involve the cleavage of the indole ring itself, with a characteristic loss of HCN being a known fragmentation pathway for the indole core. scirp.org Analysis of these fragmentation patterns helps to confirm the identity and structure of the synthesized compound. scirp.orgresearchgate.net

Table 2: Common Mass Spectrometric Fragments for Indole-2-Carboxylic Acid Analogs

| Ion | Description | Reference |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion, confirms molecular weight. | semanticscholar.org |

| [M+Na]⁺ | Sodium adduct of the molecular ion. | semanticscholar.org |

| [M-H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. | scirp.org |

| [M-CO₂H]⁺ | Loss of the entire carboxylic acid group. | scirp.org |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the indole ring, a characteristic fragmentation. | scirp.org |

X-ray Diffraction Analysis for Crystalline Structure Determination of Indole-2-Carboxylic Acid Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov This technique provides exact bond lengths, bond angles, and torsional angles, confirming the molecular conformation. For indole-2-carboxylic acid derivatives, XRD studies reveal how the molecules pack in the crystal lattice and the nature of the intermolecular forces that stabilize the structure. researchgate.netmdpi.com

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. americanpharmaceuticalreview.com Different polymorphs can have different physical properties, and their study is critical in fields like pharmaceuticals. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms. nih.govmdpi.com

For indole-2-carboxylic acid derivatives, polymorphism can arise from different arrangements of intermolecular hydrogen bonds. mdpi.com For example, one polymorph might be characterized by cyclic O-H···O dimers, while another might feature catemeric (chain-like) O-H···O interactions. mdpi.com The N-H group can also bond to different acceptors; in one polymorph of a methoxy-substituted analog, the N-H group donates to the methoxy (B1213986) oxygen, while in another, it donates to the carboxylic oxygen. mdpi.com In addition to strong hydrogen bonds, weaker interactions like C-H···O and C-H···π contacts also play a significant role in stabilizing the crystal packing. mdpi.comnih.gov

Table 3: Example Crystallographic Data for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govmdpi.com |

| Space Group | P2₁/c | nih.govmdpi.com |

| Key Intermolecular Interactions | O−H⋯O (cyclic dimers), N−H⋯O, C–H⋯O | nih.govmdpi.com |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" that is unique to a specific compound and its crystalline form. americanpharmaceuticalreview.commontclair.edu These techniques measure the vibrational frequencies of chemical bonds within a molecule.

For indole-2-carboxylic acid and its analogs, FTIR spectra show characteristic absorption bands. A very broad band, often spanning from ~2000 to 3200 cm⁻¹, is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. mdpi.com The N-H stretching vibration of the indole group typically appears as a sharper peak around 3350-3450 cm⁻¹, with its exact position and shape being sensitive to its involvement in hydrogen bonding. researchgate.netmdpi.com The C=O stretching of the carbonyl group gives rise to a strong absorption band, usually around 1650-1700 cm⁻¹.

Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar bonds and symmetric vibrations. mt.com Differences in the vibrational spectra between polymorphs can be significant, reflecting the changes in molecular conformation and intermolecular interactions in the different crystal lattices. americanpharmaceuticalreview.com Therefore, these techniques are powerful tools for identifying specific polymorphs and studying the nature of hydrogen bonding in the solid state. mdpi.comnih.gov

Table 4: Characteristic Infrared (IR) Absorption Bands for Indole-2-Carboxylic Acid Analogs

| Frequency Range (cm⁻¹) | Vibrational Mode | Significance | Reference |

|---|---|---|---|

| ~3400 | N-H stretch | Indicates the indole N-H group; position shifts with H-bonding. | researchgate.netmdpi.com |

| 2000 - 3200 | O-H stretch | Very broad band characteristic of carboxylic acid H-bonded dimers. | mdpi.com |

| 1650 - 1700 | C=O stretch | Strong absorption from the carboxylic acid carbonyl group. | researchgate.net |

| 1400 - 1600 | C=C stretch | Aromatic ring vibrations. | researchgate.net |

Advanced Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Purity Assessment and Mixture Analysis in Research

Advanced chromatographic techniques are essential for separating, identifying, and quantifying components in a mixture, as well as for assessing the purity of a synthesized compound. researchgate.net High-Performance Liquid Chromatography (HPLC) is a cornerstone method used in pharmaceutical analysis. mdpi.com For indole-2-carboxylic acid derivatives, reversed-phase HPLC is commonly employed, where the compounds are separated based on their hydrophobicity. mdpi.comnih.gov The purity of a sample can be determined by the area of its peak relative to the total area of all peaks in the chromatogram, with purities often required to be >95-98% for research purposes. mdpi.comoup.com

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful two-dimensional analysis, giving both the retention time from the LC and the mass-to-charge ratio from the MS for each separated component. nih.govmdpi.com This is invaluable for identifying impurities and by-products in a reaction mixture. Ultra-High-Performance Liquid Chromatography (UPLC) uses columns with smaller particles and higher pressures to achieve faster separations, higher resolution, and increased sensitivity compared to traditional HPLC, making it a valuable tool for analyzing complex mixtures of indole compounds. mdpi.commdpi.com These methods are routinely used to monitor reaction progress, confirm the purity of final products, and quantify specific analytes in various matrices. mdpi.comnih.gov

Computational and Theoretical Chemistry Studies of 3,7 Dimethyl 1h Indole 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 3,7-dimethyl-1H-indole-2-carboxylic acid, DFT calculations are instrumental in understanding its fundamental chemical properties.

Researchers often begin by determining the most stable conformation of the molecule through potential energy scans, systematically rotating key dihedral angles to find the global energy minimum. nih.gov This optimized geometry is crucial for the accuracy of subsequent calculations. Using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), the electronic structure and vibrational frequencies can be calculated. nih.gov

The results of these calculations provide a wealth of information:

Electronic Properties: Parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Vibrational Analysis: Theoretical vibrational spectra (infrared and Raman) can be computed. A comparison of these calculated frequencies with experimental data allows for a detailed assignment of the vibrational modes of the molecule, confirming its structural characterization. nih.gov For indole (B1671886) derivatives, good agreement between calculated and experimental vibrational modes is often observed. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is vital for predicting how the molecule will interact with biological targets, such as receptor binding sites. nih.gov

Non-Covalent Interactions: DFT can be combined with analyses like Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis to study intramolecular and intermolecular interactions, such as hydrogen bonding. nih.gov

These theoretical investigations provide a foundational understanding of the molecule's intrinsic properties, which underpins the interpretation of its biological activity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). thesciencein.org This method is crucial for predicting the binding affinity and mode of interaction of compounds like this compound with various biological targets. thesciencein.orgnih.gov

The process involves placing the 3D structure of the ligand into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. A scoring function is then used to estimate the binding energy, with more negative scores typically indicating a higher binding affinity. nih.gov

For indole-2-carboxylic acid derivatives, molecular docking has been used to predict interactions with several important enzyme targets:

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are targets for cancer immunotherapy. nih.gov Docking studies have been used to predict the binding modes of indole-2-carboxylic acid derivatives within the active sites of IDO1 and TDO, providing insights for designing potent dual inhibitors. nih.gov

Aromatase: This enzyme is a key target in breast cancer therapy. Docking studies of similar compounds, such as 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, have revealed the formation of polar hydrogen bonds and hydrophobic interactions within the aromatase binding cavity. nih.gov

VEGFR-2 Tyrosine Kinase: This is a key regulator of angiogenesis, a process critical for tumor growth. Docking of 5-bromoindole-2-carboxylic acid derivatives has identified key interactions, such as hydrogen bonds with residues like Cys919 and Asp1046, and various pi-stacking interactions. d-nb.info

These simulations help identify the key amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), which is essential for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. d-nb.inforesearchgate.net

Table 1: Example of Molecular Docking Results for an Indole-2-Carboxylic Acid Derivative This table is a representative example based on findings for similar compounds.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| VEGFR-2 TK | Cys919, Asp1046 | Hydrogen Bond | -8.02 d-nb.info |

| VEGFR-2 TK | Val848, Ala866, Leu1035 | Pi-Alkyl Interaction | -8.02 d-nb.info |

| Aromatase | (Not specified) | Polar Hydrogen Bonds | (Not specified) nih.gov |

| IDO1/TDO | (Not specified) | (Not specified) | (Not specified) nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the motion of atoms over time by integrating Newton's laws of motion, providing a detailed picture of the flexibility and conformational changes of the protein-ligand complex in a simulated physiological environment. mdpi.comnih.gov

MD simulations are frequently used to refine and validate the results of molecular docking. nih.gov For a compound like this compound, an MD simulation would typically follow these steps:

The best-docked pose of the ligand in the protein's active site is used as the starting point.

The complex is placed in a simulation box, typically filled with water molecules and ions to mimic a biological environment. biointerfaceresearch.com

The system's energy is minimized to remove any steric clashes.

The simulation is run for a specific duration, often on the scale of nanoseconds to microseconds, during which the trajectory of all atoms is saved. nih.govnih.gov

Analysis of the MD trajectory can reveal:

Binding Stability: It confirms whether the ligand remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess stability. biointerfaceresearch.com

Interaction Persistence: MD simulations show the stability of key interactions, like hydrogen bonds, identified in docking studies. One can analyze the percentage of simulation time a particular hydrogen bond is maintained. nih.govplos.org

Conformational Changes: The simulation can reveal how the protein and ligand adapt to each other upon binding, including subtle or significant conformational shifts in the protein that may be critical for its function or for allosteric regulation. nih.gov

For example, MD simulations of indole-2-carboxylic acid derivatives with targets like IDO1 and TDO have been used to confirm the stability of the predicted binding modes. nih.gov Similarly, a 100 ns MD simulation was used to confirm the dynamic stability of a related indole within the binding pocket of aromatase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-2-Carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.comnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activities. nih.gov

For a class of compounds like indole-2-carboxylic acid derivatives, a QSAR study would involve:

Data Collection: A dataset of indole derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, and physicochemical properties. ijpsr.comnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity. ijpsr.com

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the squared correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and predictive r² (pred_r²). ijpsr.com

A 2D-QSAR study on indole derivatives as selective COX-2 inhibitors identified a robust model (r² = 0.9382, q² = 0.8557) that highlighted the importance of specific descriptors. ijpsr.com The study found that descriptors related to topology (e.g., T_2_O_0) and physicochemical properties (e.g., negative potential surface area) significantly contributed to the inhibitory activity. ijpsr.com Such models are valuable because they can predict the activity of new, unsynthesized derivatives, thereby guiding the design and optimization of more potent compounds and prioritizing synthetic efforts. ijpsr.comnih.gov

Table 2: Example of Descriptors Used in QSAR Models for Indole Derivatives

| Descriptor Type | Example Descriptor | Significance | Reference |

|---|---|---|---|

| Alignment Independent | T_2_O_0, T_2_N_7 | Reflects molecular topology and atom counts/types. | ijpsr.com |

| Physicochemical | -ve Potential Surface Area | Relates to polar interactions and hydrogen bonding capacity. | ijpsr.com |

| Physicochemical | SA Most Hydrophobic | Describes the surface area of the most hydrophobic region. | ijpsr.com |

| Physicochemical | logP | Measures lipophilicity, affecting membrane permeability. | nih.gov |

Prediction of Physicochemical and ADME Properties Relevant to Preclinical Development

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties. researchgate.netljmu.ac.uk ADME refers to Absorption, Distribution, Metabolism, and Excretion, which are critical determinants of a drug's efficacy and safety. researchgate.net A variety of in silico models are widely used to predict these properties for compounds like this compound before committing to costly experimental studies. researchgate.net

These predictive models are often based on QSAR principles or on compiled databases of experimental results. nih.gov Key properties that are commonly predicted include:

Physicochemical Properties: These fundamental properties heavily influence ADME behavior. They include molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov

Drug-Likeness: Rules such as Lipinski's Rule of Five, the Veber rule, and the Ghose filter are used to assess whether a compound has physicochemical properties consistent with known orally active drugs. nih.govnih.gov A high bioavailability score indicates a higher probability of the compound having good absorption and distribution characteristics. nih.gov

Absorption: Prediction of human intestinal absorption and Caco-2 cell permeability.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. Predicting inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4) is important to foresee potential drug-drug interactions. researchgate.net

For a related compound, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, in silico analysis showed that it satisfied all major pharmacokinetic filters and possessed a high bioavailability score of 0.85, marking it as a promising candidate for further development. nih.gov Similar predictions can be made for this compound using various available software tools.

Table 3: Predicted Physicochemical and ADME-Relevant Properties for this compound Properties are predicted based on computational models and data for structurally similar compounds.

| Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ | Basic molecular information. | synquestlabs.com |

| Molecular Weight | 189.21 g/mol | Influences diffusion and absorption. | synquestlabs.com |

| XlogP | 2.4 | A measure of lipophilicity; affects permeability and solubility. | uni.lu |

| Hydrogen Bond Donors | 1 | (From Carboxylic Acid OH) - Influences solubility and receptor binding. | |

| Hydrogen Bond Acceptors | 2 | (From Carbonyl and Indole N) - Influences solubility and receptor binding. | |

| Polar Surface Area (TPSA) | ~50-60 Ų | Affects membrane permeability and transport. | |

| Lipinski's Rule of Five | Pass | Indicates potential for oral bioavailability. | nih.gov |

| Bioavailability Score | ~0.55 - 0.85 | Estimates the fraction of an administered dose that reaches systemic circulation. | nih.gov |

Biological Activity and Pharmacological Investigations of 3,7 Dimethyl 1h Indole 2 Carboxylic Acid Derivatives Preclinical/in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of indole-2-carboxylic acid have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis. These investigations provide mechanistic insights into how these compounds exert their effects at a molecular level.

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. bohrium.comnih.gov Their overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites. sci-hub.se Consequently, the dual inhibition of both IDO1 and TDO is considered a promising strategy in cancer immunotherapy. bohrium.comsci-hub.se

Screening of compound libraries has identified the indole-2-carboxylic acid scaffold as a promising starting point for developing dual IDO1/TDO inhibitors. bohrium.comsci-hub.se Extensive structural modifications have led to the discovery of potent derivatives. For instance, a series of 6-acetamido-indole-2-carboxylic acid derivatives were found to be effective dual inhibitors with IC₅₀ values in the low micromolar range. bohrium.comnih.gov Among these, compound 9o-1 emerged as a particularly potent inhibitor. bohrium.comnih.gov Further research identified a para-benzoquinone derivative, 9p-O , which resulted from the oxidation of a precursor compound and demonstrated strong inhibition against both enzymes, with IC₅₀ values reaching into the double-digit nanomolar level. bohrium.comnih.gov Molecular docking and dynamic simulations have been used to predict the binding modes of these compounds within the active sites of IDO1 and TDO, guiding further structural optimization. nih.gov

Table 1: IDO1 and TDO Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | IDO1 IC₅₀ (μM) | TDO IC₅₀ (μM) | Source(s) |

|---|---|---|---|

| 9o-1 | 1.17 | 1.55 | bohrium.comnih.gov |

| 9a-17 | 2.72 | 3.48 | sci-hub.se |

| 9p-O | Double-digit nM | Double-digit nM | bohrium.comnih.gov |

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor (VEGFR).

In an effort to develop dual-targeted anticancer agents, a series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized. nih.govnih.gov These compounds were evaluated for their ability to inhibit both EGFR and CDK2. The research revealed that compounds 5i and 5j displayed potent dual inhibitory activity. nih.gov Specifically, compound 5j was more potent than the reference drug dinaciclib (B612106) as a CDK2 inhibitor. nih.gov Another study focusing on 3-methylindole-2-carboxamides also identified potent dual EGFR/CDK2 inhibitors, with compounds 5e and 5h showing superior CDK2 inhibition compared to dinaciclib. nih.gov

Furthermore, the indole (B1671886) scaffold has been utilized to target VEGFR-2, a key mediator of angiogenesis. A novel 1H-indole derivative (compound 7 ) was designed based on the pharmacophoric features of known VEGFR-2 inhibitors. mdpi.com In vitro assays confirmed its potent inhibitory activity, which was found to be greater than the approved drug sorafenib. mdpi.com

Table 2: Kinase Inhibitory Activity of Selected Indole-2-Carboxamide Derivatives

| Compound | Target Kinase(s) | IC₅₀ (nM) | Source(s) |

|---|---|---|---|

| 5e | CDK2 | 13 | nih.gov |

| 5h | CDK2 | 11 | nih.gov |

| 5i | EGFR | 19 | nih.gov |

| CDK2 | 24 | nih.gov | |

| 5j | EGFR | 28 | nih.gov |

| CDK2 | 16 | nih.gov | |

| Compound 7 | VEGFR-2 | 25 | mdpi.com |

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade. Its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. Research has shown that indole-2-carboxylic acid derivatives are valuable pharmacologically active compounds with antithrombotic effects. epo.org These compounds act as reversible inhibitors of FXa. A patent for new indole derivatives describes their potential for the therapy and prophylaxis of cardiovascular disorders like thromboembolic diseases by targeting Factor Xa. epo.org The development of these inhibitors often involves modifying the indole-2-carboxylic acid ethyl ester at the 3-position to explore structure-activity relationships. epo.org

The enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme, is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govnih.gov Inhibition of CYP51 is the mechanism of action for azole antifungal drugs. The indole scaffold has been incorporated into novel designs of CYP51 inhibitors.

One such approach involved designing analogs of fluconazole (B54011) by replacing one of its triazole moieties with an indole scaffold, leading to a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols. nih.gov These compounds were tested against various Candida species. The enantiomers of the most active compound, 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol (8g) , were separated and analyzed. The (S)-enantiomer, (-)-8g , demonstrated particularly potent anti-Candida activity, with a Minimum Inhibitory Concentration (MIC) significantly lower than that of fluconazole against the tested strain. nih.govresearchgate.net Molecular docking studies suggest that these indole derivatives bind to the heme iron in the active site of CYP51, preventing access of the natural substrate, lanosterol. nih.gov

Receptor Modulation and Allosteric Interactions

Beyond enzyme inhibition, indole-2-carboxylic acid derivatives have been shown to modulate the function of important receptors, often through allosteric mechanisms, which offer a more nuanced approach to fine-tuning receptor activity compared to direct agonists or antagonists.

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) that is highly abundant in the central nervous system and is a target for various therapeutic areas. nih.govnih.gov Allosteric modulators of the CB1 receptor, which bind to a site distinct from the primary (orthosteric) site, can fine-tune the receptor's response to endogenous cannabinoids. nih.gov The indole-2-carboxamide scaffold has proven to be a viable template for developing such modulators. nih.govnih.gov

The prototypical CB1 allosteric modulator from this class is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) . nih.govrealmofcaring.org Studies on ORG27569 and related analogs have revealed key structure-activity relationships. These compounds typically act as positive allosteric modulators (PAMs) of agonist binding, meaning they increase the binding affinity of orthosteric agonists like CP55,940. realmofcaring.orgrealmofcaring.org However, they often behave as negative allosteric modulators (NAMs) of agonist-induced G-protein signaling. nih.govnih.gov

Research has explored the impact of modifying substituents at various positions of the indole-2-carboxamide core. For example, lengthening the alkyl chain at the C3-position can enhance the positive cooperativity on agonist binding. nih.gov Extensive optimization led to the identification of potent modulators like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) and 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) , which exhibit high binding affinity (low KB values) and strong cooperativity. nih.gov

Table 3: Allosteric Modulatory Parameters of Selected Indole-2-Carboxamide Derivatives at the CB1 Receptor

| Compound | KB (nM) | Cooperativity (α) with [³H]CP55,940 | Effect on Agonist-Induced G-protein Coupling | Source(s) |

|---|---|---|---|---|

| ORG27569 (1) | 93.3 | 4.8 | Antagonism | nih.gov |

| 12d | 259.3 | 24.5 | Antagonism | nih.gov |

| 12f | 89.1 | 14.1 | Antagonism | nih.gov |

| 11j | 167.3 | 16.55 | Potent Antagonism | nih.gov |

| ICAM-b | 114 | >14 | Negative Modulation | nih.gov |

GPR17 Agonism

Derivatives of indole-2-carboxylic acid have been identified as agonists for the G protein-coupled receptor 17 (GPR17), an orphan receptor considered a potential drug target for conditions like inflammatory diseases. researchgate.netnih.gov A notable example is 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), which was identified as a moderately potent GPR17 agonist. researchgate.netnih.govnih.govacs.org Structure-activity relationship (SAR) studies on this compound have provided insights into the structural requirements for GPR17 activation. These studies revealed that substitutions at the 1-, 5-, or 7-positions of the indole ring were detrimental to agonist activity. researchgate.netnih.gov

Conversely, the 4- and 6-positions of the indole moiety were found to be amenable to modification to improve potency. nih.govacs.org The 4-position tolerates only small substituents, while the 6-position can accommodate larger, lipophilic groups without losing efficacy. researchgate.netnih.gov This has led to the development of several potent GPR17 agonists. For instance, derivatives with a 6-phenoxy (EC₅₀ of 270 nM) or a 4-chloro-6-hexyloxy (EC₅₀ of 67.0 nM) substitution have demonstrated significant potency. nih.gov Further modifications yielded compounds with even greater activity, such as a derivative with a 4-fluoro-6-bromo substitution (EC₅₀ of 27.9 nM) and another with a 4-fluoro-6-iodo substitution (EC₅₀ of 32.1 nM). researchgate.netnih.gov The activation of GPR17 by these agonists can trigger secondary messenger pathways, including the mobilization of intracellular calcium. nih.gov

Table 1: GPR17 Agonist Activity of Selected Indole-2-Carboxylic Acid Derivatives

Cellular and Molecular Mechanisms of Action

Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, HepG2, HeLa, A549)

Indole-2-carboxamide derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. nih.gov Studies show particular efficacy against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cells. nih.govresearchgate.net For example, a series of novel indole-2-carboxamide derivatives showed greater antiproliferative effects against the MCF-7 cell line compared to other tested lines. nih.gov Certain compounds within this series exhibited potent activity, with GI₅₀ (Growth Inhibition 50) values ranging from 0.95 µM to 1.50 µM against MCF-7 cells. nih.gov The viability of both HepG2 and MCF-7 cells has been a focus of studies investigating cellular metabolism and response to inhibitors. nih.govnih.gov The anti-tumor effects of indole derivatives like Indole-3-carbinol (I3C) on human lung carcinoma A549 cells involve a significant reduction in cell proliferation and cell cycle arrest at the G0/G1 phase. researchgate.net

The antiproliferative effects of these indole derivatives are closely linked to their ability to induce apoptosis, or programmed cell death. nih.gov The mechanism often involves the modulation of key regulatory proteins in the apoptotic cascade. nih.govresearchgate.net Investigations have shown that active compounds can trigger the activation of the caspase family of proteases, which are central to the execution phase of apoptosis. nih.gov Specifically, significant increases in the levels of caspase-3, caspase-8, and caspase-9 have been observed following treatment with potent indole-2-carboxamide derivatives. nih.gov

The induction of apoptosis is further mediated by the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2 (B-cell lymphoma 2). nih.govnih.gov Effective indole derivatives have been shown to increase the expression of the pro-apoptotic Bax protein while decreasing levels of the anti-apoptotic Bcl-2 protein. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome C into the cytosol. nih.govresearchgate.net The released cytochrome C then participates in the formation of the apoptosome, which activates caspase-9 and the subsequent caspase cascade. nih.gov

Furthermore, the tumor suppressor protein p53, which can initiate apoptosis in response to cellular stress, is also implicated. nih.govmdpi.com Treatment with these compounds can lead to an upregulation of p53 levels, further promoting the apoptotic process. nih.govnih.gov

Table 2: Effect of Indole Derivatives on Apoptotic Markers

Another key mechanism contributing to the anticancer activity of indole derivatives is the inhibition of tubulin polymerization. tdl.orgnih.govresearchgate.net Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. researchgate.net Several indole-based compounds have been developed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on β-tubulin. tdl.orgnih.govnih.gov This binding disrupts the formation of microtubules, which in turn arrests the cell cycle in the G2/M phase and ultimately leads to apoptosis. nih.gov

For example, a series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were identified as potent tubulin inhibitors. nih.gov One of the most active compounds, a chloro-substituted derivative (3h), effectively inhibited tubulin polymerization and disrupted the microtubule structure. nih.gov Molecular docking studies suggest that these indole derivatives fit into the colchicine binding site, forming hydrophobic interactions with surrounding amino acid residues, which stabilizes the drug-receptor complex and prevents the polymerization process. nih.govnih.gov

Antimicrobial and Antitubercular Activities (e.g., Mycobacterium tuberculosis, NTM species)

Indole-2-carboxamide derivatives have emerged as a promising class of antimicrobial agents with potent and selective activity against various mycobacterial species. nih.gov These compounds have demonstrated efficacy against both slow-growing mycobacteria, such as Mycobacterium tuberculosis (the causative agent of tuberculosis), and various non-tuberculous mycobacteria (NTM) species, including M. abscessus, M. avium, and M. chelonae. nih.govresearchgate.net

The mechanism of action for many of these indoleamides involves the inhibition of the essential mycobacterial transporter MmpL3 (Mycobacterial membrane protein Large 3). nih.govnih.gov MmpL3 is responsible for translocating mycolic acids, crucial components of the unique mycobacterial cell wall, to the cell envelope. nih.gov By inhibiting MmpL3, these compounds disrupt cell wall synthesis, leading to bacterial death. This specific target makes the compounds highly selective for mycobacteria, with minimal activity against other bacteria like S. aureus or P. aeruginosa. nih.gov

SAR studies have shown that substitutions on the indole ring and the carboxamide nitrogen are critical for activity. For instance, N-rimantadine-indoleamide derivatives have shown potent anti-TB activity. nih.gov In a series of 3,7-dimethylindole-2-carboxamides, the majority of compounds exhibited anti-tuberculosis activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.00195 to 0.625 µg/mL. nih.gov One 4,6-difluoroindole-2-carboxamide derivative (8g) displayed particularly high activity against the drug-sensitive H37Rv strain of M. tuberculosis (MIC = 0.32 μM) and showed high selectivity over mammalian cells, indicating minimal cytotoxicity. nih.gov

Table 3: Antitubercular Activity of Selected Indole-2-Carboxamide Derivatives

Anti-Inflammatory Mechanisms

The indole scaffold is a core feature of many compounds with anti-inflammatory properties, including the well-known NSAID indomethacin (B1671933). chemrxiv.org Derivatives of indole-2-carboxylic acid have also been investigated for their ability to modulate inflammatory responses. nih.gov The primary mechanisms involve the inhibition of key inflammatory mediators and pathways. chemrxiv.orgchemrxiv.org

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells) have shown that indole derivatives can significantly reduce the production of nitric oxide (NO), a key signaling molecule in inflammation. chemrxiv.orgchemrxiv.org Furthermore, these compounds effectively downregulate the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govchemrxiv.org Some derivatives also upregulate the levels of the anti-inflammatory cytokine IL-10. chemrxiv.org

The anti-inflammatory effects also extend to the inhibition of principal inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.orgresearchgate.net By reducing the protein expression of iNOS and COX-2, these compounds dampen the inflammatory cascade. chemrxiv.org Some thiosemicarbazone derivatives containing an indole moiety have demonstrated selective inhibition of COX-2 over COX-1. researchgate.net Molecular docking studies suggest that some of these compounds may exert their effects by modulating the NF-κB signaling pathway, a critical transcription factor that regulates immune and inflammatory responses. chemrxiv.org

Antiviral Properties (e.g., HIV-1 Integrase Strand Transfer Inhibition, HIV-1 Fusion Inhibition)

The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgmdpi.com The integrase enzyme is a critical component of the HIV-1 life cycle, responsible for inserting the viral genome into the host cell's DNA, and it represents a key antiviral target because there is no equivalent enzyme in host cells. nih.govnih.gov

Initial research identified indole-2-carboxylic acid itself as an inhibitor of the integrase's strand transfer function. rsc.orgresearchgate.net Structural analysis revealed that the indole nucleus and the C2 carboxyl group can chelate the two essential Mg²⁺ ions within the active site of the integrase enzyme. mdpi.comnih.gov This foundational discovery spurred the synthesis and evaluation of numerous derivatives to enhance this inhibitory activity.

Through structural optimization, researchers have found that modifications at various positions on the indole ring can significantly boost potency. For instance, the introduction of a C6-halogenated benzene (B151609) ring was shown to improve binding with the viral DNA through π–π stacking interactions. rsc.orgresearchgate.net One such derivative, compound 17a , demonstrated a marked ability to inhibit the integrase enzyme with a half-maximal inhibitory concentration (IC₅₀) of 3.11 μM. rsc.orgresearchgate.net

Further structural modifications at the C3 position of the indole core led to even more potent inhibitors. mdpi.comnih.gov Adding a long branch at this position was found to enhance interaction with a hydrophobic pocket near the integrase active site. mdpi.comnih.gov This strategy culminated in the development of compound 20a , which exhibited a significantly increased integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. mdpi.comnih.govnih.gov The biological data showed that all synthesized compounds in this series markedly improved the inhibitory effect against integrase compared to the parent compound. mdpi.comnih.gov

Table 1: In Vitro Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

While much of the focus has been on integrase, other research has explored indole derivatives for different antiviral targets. For example, certain substituted 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester hydrochlorides have shown significant activity against the influenza A/Aichi/2/69 (H3N2) virus in cell cultures at micromolar concentrations. infona.pl Another study on an indole-3-carboxylic acid derivative revealed it could completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.runih.gov

Neuroprotective Effects in In Vitro Models

Derivatives of indole carboxylic acids have been investigated for their potential to protect neurons from damage in various in vitro models of neurological disorders. One area of investigation is their role as antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. A series of tricyclic indole-2-carboxylic acid derivatives were evaluated for this activity, with several compounds showing high affinity. nih.gov In particular, compound SM-31900 was identified as a highly active and selective glycine antagonist in in vitro binding assays, with a Kᵢ value of 1.0 ± 0.1 nM. nih.gov

Another avenue of research focuses on the antioxidant properties of these compounds. Based on the known antioxidant and neuroprotectant stobadine, new derivatives were developed. nih.gov One of these, SMe1EC2 , was tested on rat hippocampal slices subjected to hypoxia and low glucose. The presence of SMe1EC2 in concentrations from 0.03 to 10.0 μM significantly reduced the irreversible impairment of synaptic transmission in CA1 neurons, demonstrating a neuroprotective effect. nih.gov The antioxidant efficacy of these new compounds was also observed in rat brain homogenates, where they protected lipids and creatine (B1669601) kinase from oxidative damage. nih.gov

Furthermore, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid, compound 5MeO , has shown potent neuroprotective effects in in vitro assays, outperforming reference compounds like melatonin. mdpi.com It demonstrated a prominent antioxidant capacity by suppressing lipid peroxidation and deoxyribose degradation. mdpi.com

Table 2: In Vitro Neuroprotective Activity of Indole Carboxylic Acid Derivatives

Antiparasitic Activity (e.g., Trypanosoma cruzi)

The indole scaffold is also a source of compounds with activity against parasites, notably Trypanosoma cruzi, the agent causing Chagas disease. nih.govacs.org A phenotypic screening campaign against the intracellular amastigote forms of T. cruzi identified several hits containing an indole core. acs.org These initial hits displayed moderate in vitro potency and good selectivity over host cells. acs.org

Subsequent optimization of a series of 1H-indole-2-carboxamides sought to improve their antiparasitic properties. nih.gov Medicinal chemistry efforts led to analogues with improved potency. For instance, compound 24 , which has two substituents on the indole ring, was found to be a log unit more potent than the initial hits, with a pEC₅₀ of 6.5. acs.org Despite these gains in potency, the optimization work was eventually halted due to unfavorable pharmacokinetic properties and a deprioritized mechanism of action (CYP51 inhibition). nih.govacs.org

**Table 3: In Vitro Activity of Indole-2-Carboxamide Derivatives against *Trypanosoma cruzi***

In Vitro Selectivity and Cytotoxicity Assessment in Research Models

A critical aspect of preclinical drug development is assessing the selectivity of a compound for its intended target and its general cytotoxicity against host cells. For the antiparasitic indole-2-carboxamides, initial hits were noted for having good selectivity against T. cruzi versus host cells. acs.org However, the more potent analogue, compound 24 , while having a good selectivity window, did introduce some cytotoxicity. acs.org

In the context of antiviral research, cytotoxicity and selectivity are paramount. For a series of quinolinonyl non-diketo acid derivatives tested for anti-HIV activity, compounds were evaluated for their ability to inhibit the virus in human cells and for their toxicity. acs.org One compound, 4t , showed the best antiviral profile with a half-maximal effective concentration (EC₅₀) of 1.73 μM and was not cytotoxic up to 100 μM, resulting in a high selectivity index (SI > 57.8). acs.org

The cytotoxicity of indole-2-carboxylic acid derivatives has also been assessed in cancer research models. A series of novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein for liver cancer treatment. nih.gov Compound C11 from this series showed the best inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, and Hep G2, and was also effective against a chemotherapy-resistant cell line. nih.gov In another study, an indole-2-carboxylic acid copper complex (ICA-Cu ) was evaluated for its in vitro cytotoxicity against two human breast cancer cell lines, MDA-MB-231 and MCF-7. The results showed potent growth-inhibitory activity, with inhibition percentages greater than 90% at a 20 µM concentration in both cell lines. mdpi.com

Table 4: In Vitro Cytotoxicity and Selectivity of Indole-2-Carboxylic Acid Derivatives

Structure Activity Relationship Sar Studies of 3,7 Dimethyl 1h Indole 2 Carboxylic Acid Scaffolds

Impact of Substituents at Indole (B1671886) Positions (C3, C5, C6, C7, N1) on Biological Activity

The indole ring is a key pharmacophore, and substitutions at its various positions can dramatically influence the biological activity of indole-2-carboxylic acid derivatives.

C3-Position: Modifications at the C3 position have been shown to significantly impact activity. For instance, in the context of HIV-1 integrase inhibitors, the introduction of a long branch at the C3 position can enhance interactions with a hydrophobic cavity near the enzyme's active site, leading to increased inhibitory effect. mdpi.comnih.gov Specifically, a benzyloxymethyl group at C3 has been found to be beneficial. In the realm of cannabinoid receptor (CB1) allosteric modulators, shorter alkyl chains at the C3 position, such as an ethyl group, are favored for maintaining activity. nih.gov Research on CysLT1 selective antagonists for asthma treatment also identified 3-substituted 1H-indole-2-carboxylic acid derivatives as highly potent agents.

C5-Position: The C5 position is another critical point for substitution. For CB1 allosteric modulators, the introduction of a chloro or fluoro group at this position enhances potency. nih.gov In the development of HIV-1 integrase inhibitors, a nitro group at C5 has been explored, indicating its potential to modulate activity. nih.gov For dopamine (B1211576) D3 receptor ligands, substitutions at the 5-position of the indole ring influenced binding affinities, with different substituents being optimal for D2 and D3 receptors. nih.gov

C6-Position: The C6 position has been a key focus for optimization in several therapeutic areas. In the search for novel HIV-1 integrase inhibitors, the addition of a halogenated benzene (B151609) ring at the C6 position was found to significantly increase inhibitory activity by binding with viral DNA through a π–π stacking interaction. nih.govrsc.org Furthermore, studies on dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) revealed that 6-acetamido-indole-2-carboxylic acid derivatives are potent inhibitors. nih.govsci-hub.se

C7-Position: While less explored than other positions, substitution at C7 can also be impactful. The core compound of interest, 3,7-dimethyl-1H-indole-2-carboxylic acid, features a methyl group at this position. In studies of CysLT1 antagonists, a methoxy (B1213986) group at the C7 position was found to be the most favorable substitution among the tested analogs.

N1-Position (Indole Nitrogen): Modification of the indole nitrogen (N1) generally leads to a decrease or loss of activity in certain contexts. For IDO1/TDO dual inhibitors, methylation of the indole nitrogen resulted in a loss of inhibitory activity. sci-hub.se This suggests that the N-H group may be involved in crucial hydrogen bonding interactions within the target's binding site.

Table 1: Impact of Substituents on Biological Activity of Indole-2-Carboxylic Acid Derivatives

| Position | Substituent | Target | Effect on Activity | Reference |

|---|---|---|---|---|

| C3 | Long alkyl/benzyloxymethyl | HIV-1 Integrase | Increased potency | mdpi.com, nih.gov |

| C3 | Short alkyl (ethyl) | CB1 Receptor | Enhanced potency | nih.gov |

| C5 | Chloro, Fluoro | CB1 Receptor | Enhanced potency | nih.gov |

| C5 | Hydroxy, Methoxy | D3/D2 Receptors | Modulated selectivity | nih.gov |

| C6 | Halogenated benzene | HIV-1 Integrase | Increased potency | nih.gov, rsc.org |

| C6 | Acetamido | IDO1/TDO | Potent inhibition | nih.gov, sci-hub.se |

| N1 | Methyl | IDO1/TDO | Loss of activity | sci-hub.se |

Role of Carboxylic Acid Moiety in Target Binding and Activity

The carboxylic acid group at the C2 position of the indole scaffold is a cornerstone of the biological activity for many of its derivatives. This moiety is frequently involved in critical binding interactions with biological targets.

In the case of HIV-1 integrase inhibitors, the C2-carboxyl group, in conjunction with the indole core, forms a chelating motif with two magnesium ions (Mg2+) in the enzyme's active site. mdpi.comnih.govnih.gov This metal-chelating interaction is essential for potent inhibition of the strand transfer process. Studies have shown that removal or replacement of the carboxylic acid with other functional groups, such as a methyl, hydroxymethyl, or cyano group, results in a complete loss of inhibitory activity against targets like IDO1/TDO. sci-hub.se

Furthermore, the carboxylic acid group of indole-2-carboxylic acid has been identified as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net This highlights the versatility of this functional group in mediating interactions with diverse protein targets. The acidic nature of the carboxyl group allows it to act as a hydrogen bond donor and acceptor, as well as to engage in ionic interactions, which are fundamental for molecular recognition at the active site of enzymes and receptors.

Stereochemical Influences on Pharmacological Profiles

Stereochemistry can play a profound role in the pharmacological profile of drug candidates, influencing their potency, selectivity, and metabolic stability. For indole-2-carboxylic acid derivatives, the introduction of chiral centers can lead to enantiomers with distinct biological activities.

For example, in the development of conformationally restricted synthetic cannabinoids, compounds were synthesized and tested as single (R) and (S) enantiomers. This approach allows for a precise understanding of how the three-dimensional arrangement of substituents affects binding to cannabinoid receptors. The synthesis of (S)-indoline-2-carboxylic acid, a reduced form of indole-2-carboxylic acid, has been achieved from L-phenylalanine as a chiral starting material, yielding a product with high enantiomeric excess. researchgate.net Such stereoselective syntheses are critical for producing the more active enantiomer and avoiding potential off-target effects or reduced efficacy associated with a racemic mixture. While detailed SAR studies on the stereochemistry of this compound itself are not extensively reported, the principles of stereoselectivity observed in related scaffolds underscore the importance of controlling chirality during drug design and development.

Bioisosteric Replacements and Their Effects on Activity and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modulate the physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. This involves substituting a functional group with another that has similar steric and electronic properties.